molecular formula C21H24N4O4 B11639550 N,N-diethyl-2-{3-[(E)-(1-ethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetamide

N,N-diethyl-2-{3-[(E)-(1-ethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetamide

Katalognummer: B11639550
Molekulargewicht: 396.4 g/mol
InChI-Schlüssel: AOMDFLOLAZVJAL-LFIBNONCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-DIETHYL-2-(3-{[(5E)-1-ETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

The synthesis of N,N-DIETHYL-2-(3-{[(5E)-1-ETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Acetamide Group: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Formation of the Diazine Ring: The diazine ring is formed through a cyclization reaction involving the appropriate precursors.

    Final Coupling:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and reduce costs. This could include the use of catalysts, optimization of reaction conditions, and purification techniques.

Analyse Chemischer Reaktionen

N,N-DIETHYL-2-(3-{[(5E)-1-ETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N,N-DIETHYL-2-(3-{[(5E)-1-ETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of N,N-DIETHYL-2-(3-{[(5E)-1-ETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The indole core allows the compound to bind to various receptors and enzymes, modulating their activity. The diazine ring and acetamide group contribute to the compound’s ability to form hydrogen bonds and interact with biological macromolecules. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

N,N-DIETHYL-2-(3-{[(5E)-1-ETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE can be compared with other indole derivatives, such as:

The uniqueness of N,N-DIETHYL-2-(3-{[(5E)-1-ETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE lies in its combination of the indole core with the diazine ring and acetamide group, which provides a distinct set of chemical and biological properties.

Eigenschaften

Molekularformel

C21H24N4O4

Molekulargewicht

396.4 g/mol

IUPAC-Name

N,N-diethyl-2-[3-[(E)-(1-ethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide

InChI

InChI=1S/C21H24N4O4/c1-4-23(5-2)18(26)13-24-12-14(15-9-7-8-10-17(15)24)11-16-19(27)22-21(29)25(6-3)20(16)28/h7-12H,4-6,13H2,1-3H3,(H,22,27,29)/b16-11+

InChI-Schlüssel

AOMDFLOLAZVJAL-LFIBNONCSA-N

Isomerische SMILES

CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)N(CC)CC)/C(=O)NC1=O

Kanonische SMILES

CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)N(CC)CC)C(=O)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.